SERT Inhibition: (R)- vs. (S)-1-(Methylsulfonyl)propan-2-amine Potency Comparison
In [³H]5-HT uptake assays using rat brain synaptosomes, the (R)-enantiomer of 4-methylsulfonylamphetamine (the direct aryl counterpart of the target scaffold) inhibited SERT with an IC₅₀ of 32 nM, whereas the (S)-enantiomer exhibited an IC₅₀ of 340 nM, representing an approximately 10.6-fold difference in potency [1]. This stereochemical preference is consistent with the extended chiral recognition site within SERT and establishes the (R)-configuration as the eutomer for serotonergic activity in the methylsulfonyl pharmacophore class [2].
| Evidence Dimension | SERT inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 32 nM ((R)-4-MTA as aryl analog of (R)-1-(methylsulfonyl)propan-2-amine) |
| Comparator Or Baseline | IC₅₀ ≈ 340 nM ((S)-4-MTA as aryl analog of (S)-1-(methylsulfonyl)propan-2-amine) |
| Quantified Difference | ~10.6-fold higher potency for the (R)-enantiomer |
| Conditions | [³H]5-HT uptake in rat brain synaptosomes (published by Nichols et al., 1994) |
Why This Matters
The 10.6-fold SERT potency advantage of the (R)-enantiomer directly impacts the signal-to-noise window in serotonin uptake screens, making chiral purity the single largest determinant of assay sensitivity in SERT-targeted programs.
- [1] Nichols, D.E. et al. (1994) '4-Methylsulfonylamphetamine (MTA): a selective serotonin releaser.', Journal of Medicinal Chemistry, 37(15), pp. 2355–2361. doi:10.1021/jm00041a013. View Source
- [2] Rothman, R.B. et al. (2001) 'Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.', Synapse, 39(1), pp. 32–41. doi:10.1002/1098-2396(20010101)39:1<32::AID-SYN5>3.0.CO;2-3. View Source
